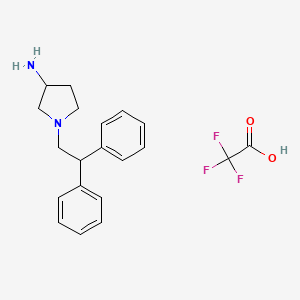
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is a chemical compound with the molecular formula C18H22N2·xC2HF3O2 . This compound is known for its unique structure, which includes a pyrrolidine ring and a diphenylethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate typically involves the reaction of 3-pyrrolidinamine with 1-(2,2-diphenylethyl) bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of trifluoroacetic acid as a counterion helps in the formation of the trifluoroacetate salt, which is often preferred for its stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The diphenylethyl group plays a crucial role in its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, (3S)-: Similar structure but different stereochemistry.
1-(2,2-Diphenylethyl)pyrrolidine: Lacks the amine group.
N-Benzylpyrrolidine: Contains a benzyl group instead of a diphenylethyl group.
Uniqueness
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. The presence of the diphenylethyl group also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
828928-36-5 |
|---|---|
Formule moléculaire |
C20H23F3N2O2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1-(2,2-diphenylethyl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H22N2.C2HF3O2/c19-17-11-12-20(13-17)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;3-2(4,5)1(6)7/h1-10,17-18H,11-14,19H2;(H,6,7) |
Clé InChI |
GXERPDQUJLXVTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)CC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


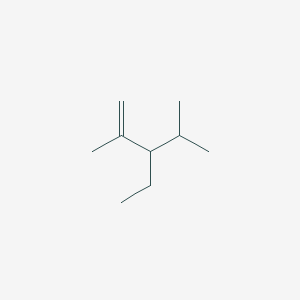
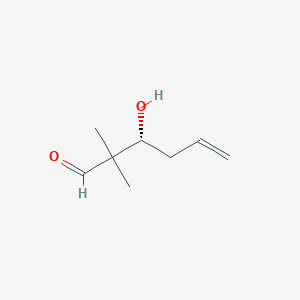
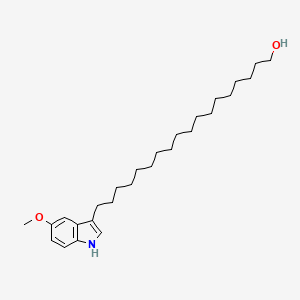
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
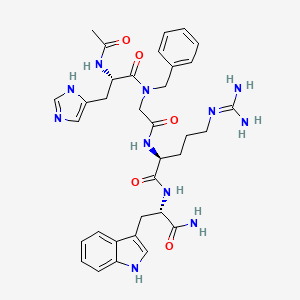
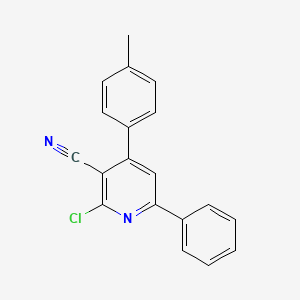
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
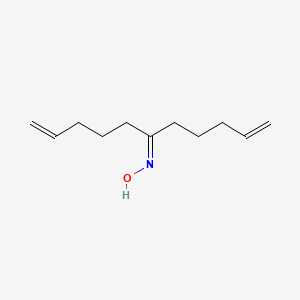
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
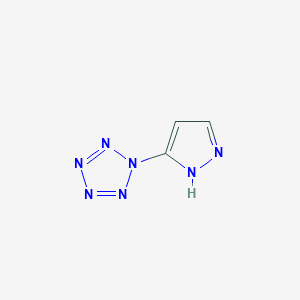
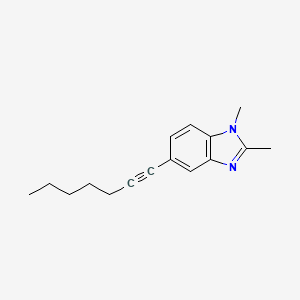
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)
